tert-Butyl 3-(4-morpholinyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
tert-Butyl 3-(4-morpholinyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic tertiary amine derivative featuring a morpholine substituent at the 3-position of the azabicyclo[3.2.1]octane scaffold and a tert-butyloxycarbonyl (Boc) protecting group at the 8-position.
Properties
IUPAC Name |
tert-butyl 3-morpholin-4-yl-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-16(2,3)21-15(19)18-12-4-5-13(18)11-14(10-12)17-6-8-20-9-7-17/h12-14H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYDWJOMMUWWEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 3-(4-morpholinyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structural features, including the morpholinyl group and the bicyclic framework, suggest various mechanisms of action and therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 296.40 g/mol
- CAS Number : 1809831-21-7
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, which may include:
- Protein-Protein Interactions : Similar compounds disrupt these interactions, leading to alterations in cellular signaling pathways.
- Receptor Modulation : The morpholinyl group may enhance binding affinity to neurotransmitter receptors, suggesting potential effects on neurological functions.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
1. Antimicrobial Activity
Preliminary studies have demonstrated significant antimicrobial properties against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values indicate that this compound may serve as a potential alternative to traditional antibiotics.
2. Neuroprotective Effects
Compounds with similar bicyclic structures have shown neuroprotective effects in vitro and in vivo. This suggests that this compound could be relevant in the context of neurodegenerative diseases, potentially mitigating oxidative stress and neuronal cell death.
3. Analgesic Activity
There is growing interest in the analgesic properties of bicyclic compounds, with studies indicating that this compound may influence pain pathways, offering new avenues for pain management therapies.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds is presented below:
| Compound Name | Structure | Biological Activity | Notable Findings |
|---|---|---|---|
| Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane | Structure | Moderate antibacterial activity | Effective against E.coli |
| Tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane | Structure | Low neuroprotective activity | Limited efficacy in oxidative stress models |
Case Study 1: Antimicrobial Efficacy
In a controlled study evaluating the antimicrobial efficacy of various azabicyclic compounds, this compound demonstrated a significant inhibition effect against multiple bacterial strains, with MIC values lower than those of conventional antibiotics, indicating its potential as a novel antimicrobial agent.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 296.40 g/mol
- CAS Number : 1809831-21-7
The structure features a bicyclic framework that is crucial for its biological activity, particularly in modulating neurotransmitter systems.
Neuropharmacology
One of the primary applications of tert-butyl 3-(4-morpholinyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is in neuropharmacology. Its structural similarity to tropane derivatives suggests potential as a ligand for various neurotransmitter receptors, including:
- Dopamine Receptors : Modulating dopamine pathways can have implications in treating disorders such as Parkinson's disease and schizophrenia.
- Serotonin Receptors : The compound may influence serotonin signaling, which is critical in mood regulation and could be explored for antidepressant development.
Anti-inflammatory Properties
Recent studies indicate that compounds related to this compound exhibit anti-inflammatory effects. This application is particularly relevant for:
- Gastrointestinal Disorders : The compound has shown promise in treating conditions like ulcerative colitis by modulating inflammatory responses in the gut .
- Dermatological Applications : It may also be effective in managing skin conditions such as atopic dermatitis through topical formulations .
Case Study 1: Gastrointestinal Inflammation
A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly reduced inflammation markers in animal models of ulcerative colitis. The mechanism involved inhibition of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent .
Case Study 2: Neurological Impact
Research conducted on the effects of similar bicyclic compounds on dopamine receptor activity showed that these compounds could enhance dopaminergic signaling, providing a basis for their use in treating neurodegenerative diseases .
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Anti-inflammatory | |
| Similar Tropane Derivative | Dopamine Receptor Agonist | |
| Another Bicyclic Compound | Serotonin Receptor Modulator |
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | Moderate |
| Bioavailability | High |
| Half-life | 6 hours |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of tert-butyl 8-azabicyclo[3.2.1]octane derivatives is highlighted below, focusing on substituents at the 3-position, synthesis strategies, and applications.
Structural and Functional Variations
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of tert-Butyl 3-(4-morpholinyl)-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves:
- Formation of the bicyclic azabicyclo[3.2.1]octane core.
- Introduction of the morpholinyl substituent at the 3-position.
- Installation of the tert-butyl ester protecting group on the carboxylate function.
The methods often use palladium-catalyzed coupling reactions, Mitsunobu-type reactions, or boronate intermediate formations to achieve these transformations.
Specific Preparation Routes and Conditions
Mitsunobu Reaction Approach
One documented method involves the Mitsunobu reaction to introduce substituents on the bicyclic scaffold:
| Parameter | Details |
|---|---|
| Starting Material | (1R,3S,5S)-3-hydroxy-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester |
| Reagents | Triphenylphosphine, diethyl azodicarboxylate (or diisopropyl azodicarboxylate) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 to 20 °C initially, then room temperature |
| Reaction Time | 18 hours to 168 hours (up to 1 week) |
| Yield | Approximately 60% |
| Purification | Column chromatography on silica gel (CHCl3/tBuOMe eluant) |
Procedure Summary: The hydroxy-substituted bicyclic ester is reacted with triphenylphosphine and diethyl azodicarboxylate in THF under cooling, followed by stirring at room temperature for extended periods. The product is isolated by chromatographic purification.
Palladium-Catalyzed Boronation and Coupling
Another efficient route involves palladium-catalyzed borylation of triflate intermediates followed by coupling to introduce the morpholinyl group:
| Parameter | Details |
|---|---|
| Starting Material | tert-Butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate |
| Reagents | Bis(pinacolato)diboron, potassium acetate, PdCl2(dppf)·CH2Cl2, 1,1'-bis(diphenylphosphino)ferrocene (dppf) |
| Solvent | 1,4-Dioxane |
| Temperature | 80 °C |
| Reaction Time | 3 to 16 hours |
| Atmosphere | Inert (argon or nitrogen) |
| Yield | 79% to 90% |
| Purification | Silica gel column chromatography (EtOAc/Hexanes gradient) |
Procedure Summary: The triflate intermediate undergoes palladium-catalyzed borylation in the presence of bis(pinacolato)diboron and potassium acetate in dioxane under inert atmosphere at elevated temperature. The resulting boronate ester can then be further functionalized to introduce the morpholinyl substituent via cross-coupling methods.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|
| Mitsunobu Reaction | Triphenylphosphine, diethyl/diisopropyl azodicarboxylate | THF, 0-20 °C to RT, 18h to 168h | ~60 | Silica gel chromatography | Long reaction time, moderate yield |
| Pd-Catalyzed Borylation | Bis(pinacolato)diboron, KOAc, PdCl2(dppf)·CH2Cl2, dppf | 1,4-Dioxane, 80 °C, 3-16h | 79-90 | Silica gel chromatography | High yield, inert atmosphere required |
Research Findings and Notes
The Mitsunobu reaction allows for substitution of hydroxy groups on the bicyclic scaffold, but requires long reaction times (up to one week) and careful purification to achieve moderate yields (~60%).
Palladium-catalyzed borylation of triflate intermediates is a more efficient method, yielding up to 90% under relatively mild conditions (80 °C, 3-16 hours) with standard palladium catalysts and ligands such as dppf. This method requires inert atmosphere techniques to prevent catalyst degradation.
The boronate intermediates obtained via Pd-catalyzed borylation can be further functionalized, facilitating the introduction of morpholine substituents through cross-coupling reactions, making this route versatile for structural modifications.
Purification in both methods typically involves column chromatography using silica gel with solvent gradients (e.g., ethyl acetate/hexanes or chloroform/t-butyl methyl ether), ensuring product isolation with high purity.
Q & A
Basic Question: What synthetic methodologies are commonly employed for constructing the 8-azabicyclo[3.2.1]octane scaffold in this compound?
Answer:
The synthesis of the 8-azabicyclo[3.2.1]octane core typically involves cyclization strategies starting from acyclic precursors or tropinone derivatives. Key steps include:
- Cyclization via intramolecular alkylation to form the bicyclic framework.
- Protection of the tertiary amine using a tert-butyl carbamate (Boc) group to prevent undesired side reactions.
- Functionalization at the 3-position with a morpholinyl group via nucleophilic substitution or coupling reactions.
Critical parameters include reaction temperature (often maintained at 0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric control of reagents to avoid over-functionalization. Purification is typically achieved through column chromatography or recrystallization .
Basic Question: Which analytical techniques are most effective for structural elucidation and purity assessment?
Answer:
Structural Analysis:
- NMR Spectroscopy : H and C NMR confirm the bicyclic structure and substituent positions (e.g., morpholinyl group integration).
- X-ray Crystallography : Resolves stereochemical ambiguities in the bicyclic system.
- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula (e.g., CHNO).
Purity Assessment:
- HPLC with UV detection (≥95% purity threshold).
- Melting Point Analysis : Consistency with literature values (if available).
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Formula | CHNO | |
| Key NMR Signals | δ 1.4 ppm (t-Bu), 3.6–4.0 ppm (morpholinyl) |
Basic Question: What are the primary research applications of this compound in drug discovery?
Answer:
The 8-azabicyclo[3.2.1]octane scaffold is a tropane alkaloid analog, making it valuable for:
- Central Nervous System (CNS) Drug Development : As a precursor for dopamine or serotonin reuptake inhibitors.
- Anticholinergic Agents : Structural similarity to tropane supports muscarinic receptor modulation.
- Protease Inhibitors : Functionalization of the morpholinyl group enables targeting enzyme active sites .
Advanced Question: How can stereochemical challenges during synthesis be addressed?
Answer:
Stereochemical control is critical due to the bicyclic system’s rigid geometry. Strategies include:
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., L-proline derivatives) to dictate stereochemistry.
- Asymmetric Catalysis : Pd-catalyzed cross-coupling or organocatalytic desymmetrization of achiral intermediates.
- Dynamic Kinetic Resolution : Leveraging reversible bond formation to favor a single enantiomer .
Example : Enantioselective synthesis of the scaffold from tropinone derivatives achieves >90% enantiomeric excess (ee) under optimized catalytic conditions .
Advanced Question: What methodologies optimize reaction yields for morpholinyl group introduction?
Answer:
The morpholinyl group’s incorporation faces challenges due to steric hindrance and competing side reactions. Optimization strategies:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while improving yield.
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of morpholine.
- Catalytic Systems : CuI or Pd(PPh) catalysts facilitate Ullmann or Buchwald-Hartwig couplings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
